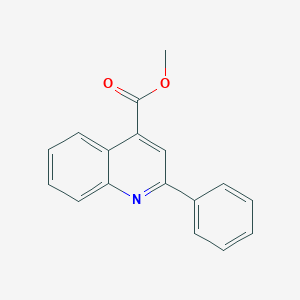

Methyl 2-phenylquinoline-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-17(19)14-11-16(12-7-3-2-4-8-12)18-15-10-6-5-9-13(14)15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMMBMNYRTPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346111 | |

| Record name | methyl 2-phenylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4546-48-9 | |

| Record name | methyl 2-phenylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-phenyl-4-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of Methyl 2-phenylquinoline-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental protocols for its synthesis, starting from readily available precursors, and provides a comprehensive analysis of its structural and spectroscopic properties.

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-phenylquinoline-4-carboxylic acid, via established methods such as the Doebner reaction or the Pfitzinger synthesis. The second step is the esterification of the carboxylic acid to yield the final methyl ester.

Synthesis of 2-phenylquinoline-4-carboxylic acid

Two primary methods for the synthesis of the carboxylic acid precursor are detailed below.

The Doebner reaction is a one-pot, three-component condensation reaction that provides an efficient route to 2-substituted quinoline-4-carboxylic acids.[1][2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.1 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a Lewis acid, such as iron(III) trifluoromethanesulfonate (15 mol%), to the mixture.[2]

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the crude product by filtration.

-

Recrystallize the solid from a suitable solvent, such as ethanol, to afford pure 2-phenylquinoline-4-carboxylic acid.

The Pfitzinger synthesis offers an alternative route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound in the presence of a base.[3][4]

Experimental Protocol:

-

Dissolve isatin (1.0 equiv) in an aqueous solution of potassium hydroxide (3.0 equiv).

-

Add acetophenone (1.2 equiv) to the reaction mixture.

-

Heat the mixture to reflux for 12-18 hours.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent to obtain pure 2-phenylquinoline-4-carboxylic acid.

Fischer Esterification of 2-phenylquinoline-4-carboxylic acid

The final step involves the acid-catalyzed esterification of 2-phenylquinoline-4-carboxylic acid with methanol.

Experimental Protocol:

-

Suspend 2-phenylquinoline-4-carboxylic acid (1.0 equiv) in methanol (excess).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.2 equiv).

-

Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent like ethanol to obtain the pure product. A yield of approximately 50% can be expected, with a melting point of 332 K (59 °C).

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.29 g/mol |

| Appearance | Pale-yellow crystals |

| Melting Point | 59 °C (332 K) |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of its precursor and related quinoline derivatives.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~8.2-8.4 (m, 2H, Ar-H), ~7.9-8.1 (m, 2H, Ar-H), ~7.4-7.7 (m, 5H, Ar-H), ~4.0 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~167 (C=O), ~157 (C=N), ~148, ~139, ~130, ~129, ~128.5, ~128, ~127, ~126, ~125, ~119 (Ar-C), ~53 (OCH₃) |

| IR (KBr), ν (cm⁻¹) | ~3060 (Ar C-H str.), ~2950 (Aliph. C-H str.), ~1725 (C=O ester str.), ~1600, ~1550, ~1490 (C=C & C=N str.), ~1250 (C-O str.) |

| Mass Spectrometry (EI) | m/z (%): 263 (M⁺), 232 ([M-OCH₃]⁺), 204 ([M-COOCH₃]⁺), 127 |

Visualized Workflows

Synthesis Workflow

Caption: Synthetic pathways to this compound.

Characterization Workflow

Caption: General workflow for the characterization of the final product.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 2-Phenylquinoline-4-Carboxylic Acid Derivatives

For Immediate Release

A deep dive into the synthesis, biological evaluation, and structure-activity relationships of 2-phenylquinoline-4-carboxylic acid derivatives reveals a promising scaffold for the development of novel therapeutics. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this versatile compound class, complete with detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.

The quinoline ring system, particularly the 2-phenylquinoline-4-carboxylic acid core, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] These compounds have been extensively investigated for their potential as anticancer and antibacterial agents.[1][3][4][5] This guide synthesizes recent findings to provide a detailed technical resource for professionals in the field.

Synthetic Strategies: Building the Core

The construction of the 2-phenylquinoline-4-carboxylic acid scaffold is primarily achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction.

The Doebner reaction offers a straightforward approach, typically involving the condensation of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid.[3][4][6] This method is valued for its operational simplicity and the availability of starting materials.

Alternatively, the Pfitzinger reaction provides a versatile route through the reaction of isatin with an α-methyl ketone, such as acetophenone, in the presence of a base.[7][8][9] This approach allows for the introduction of a diverse range of substituents on the resulting quinoline core.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent derivatization of 2-phenylquinoline-4-carboxylic acids.

Biological Activities and Therapeutic Potential

Anticancer Applications: Targeting Histone Deacetylases

A significant area of research has focused on 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer development.[7][8][10][11] By introducing this scaffold as the "cap" moiety of an HDAC inhibitor, researchers have developed compounds with notable potency and selectivity.[7][8][10][11]

The general pharmacophore model for these HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap region, where the 2-phenylquinoline-4-carboxylic acid derivative serves as the cap.[11]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[7][10]

| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC50 (µM) | K562 Antiproliferative IC50 (µM) | Reference |

| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 | - | [5][7] |

| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 | - | [5][7] |

Data summarized from reference[5].

Sirtuin Inhibition

More recently, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, another class of deacetylases involved in cancer, with selectivity over SIRT1 and SIRT2.[12]

| Compound ID | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference |

| P6 | 7.2 | 32.6 | 33.5 | [12] |

Antibacterial Activity

Several studies have explored the antibacterial potential of 2-phenylquinoline-4-carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria.[1][3][4][6] The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid has been shown to be beneficial for antibacterial activity.[1][3]

| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |

| 5a4 | 64 | - | [4][6] |

| 5a7 | - | 128 | [4] |

Experimental Protocols

General Procedure for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Doebner Reaction)

A mixture of aniline, 2-nitrobenzaldehyde, and pyruvic acid is refluxed in a suitable solvent such as ethanol, sometimes with a catalytic amount of trifluoroacetic acid.[3][4][5] After completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

General Procedure for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)

Isatin is dissolved in an aqueous solution of potassium hydroxide.[7][8][9] To this solution, an ethanolic solution of acetophenone is added, and the mixture is refluxed for several hours.[7][8][9] After cooling, the solvent is removed, and the residue is dissolved in water. The solution is then acidified with hydrochloric acid to precipitate the product, which is collected by filtration.[7][8][9]

HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against HDACs is typically evaluated using a commercially available fluorometric assay kit. The assay measures the fluorescence generated by the deacetylation of a fluorogenic substrate. The IC50 values are then calculated from the dose-response curves.

Antibacterial Susceptibility Testing (Broth Dilution Method)

The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial suspension is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitors in cancer cells.

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting cancer and infectious diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

Spectroscopic Analysis of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 2-phenylquinoline-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics based on available data for closely related analogs and provides standardized experimental protocols for obtaining and interpreting the data.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the phenyl group at the 2-position and the methyl carboxylate at the 4-position significantly influences its electronic properties and potential biological interactions. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the elucidation of its structure-activity relationships. This guide focuses on the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted and Comparative Spectroscopic Data

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| O-CH₃ | 3.9 - 4.1 | s | - |

| H-3 | 8.3 - 8.5 | s | - |

| H-5 | 8.1 - 8.3 | d | ~8.5 |

| H-8 | 8.0 - 8.2 | d | ~8.5 |

| H-6, H-7 | 7.6 - 7.9 | m | - |

| Phenyl-H | 7.4 - 7.6 | m | - |

Predicted data is based on the known shifts of 2-phenylquinoline-4-carboxylic acid and the typical effect of methyl esterification.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 167 |

| O-CH₃ | 52 - 54 |

| C-2 | 156 - 158 |

| C-4 | 148 - 150 |

| C-8a | 147 - 149 |

| C-4a | 120 - 122 |

| C-3 | 118 - 120 |

| Aromatic C-H | 125 - 132 |

| Aromatic C (ipso) | 135 - 140 |

Predicted data is based on the known shifts of 2-phenylquinoline-4-carboxylic acid and other quinoline derivatives.[1]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted m/z | Interpretation |

| HRMS | ESI+ | [M+H]⁺ ≈ 264.0970 | Protonated molecular ion |

| MS | EI | M⁺˙ ≈ 263 | Molecular ion |

| MS/MS | ESI+ | [M+H - OCH₃]⁺ ≈ 232 | Loss of methoxy radical |

| MS/MS | ESI+ | [M+H - COOCH₃]⁺ ≈ 204 | Loss of carbomethoxy group |

The molecular formula for this compound is C₁₇H₁₃NO₂ giving a molecular weight of 263.29 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wave Number (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl) |

| ~1720-1730 | Strong | C=O stretch (ester) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Asymmetric C-O-C stretch (ester) |

| ~1100 | Strong | Symmetric C-O-C stretch (ester) |

| 750-850 | Strong | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Transition |

| Ethanol/Methanol | ~250-260 | π → π |

| ~320-340 | n → π |

The extended conjugation of the quinoline and phenyl rings is expected to result in absorptions in these regions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument : A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : -2 to 12 ppm.

-

Acquisition Time : ~3 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : 0 to 200 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal.

Mass Spectrometry (MS)

References

Unveiling the Solid-State Architecture of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive analysis of the crystal structure of Methyl 2-phenylquinoline-4-carboxylate, a significant precursor for various cincophene derivatives with known medicinal applications.[1][2] Cincophene, or 2-phenylquinoline-4-carboxylic acid, has demonstrated notable antimicrobial and antirheumatic properties.[1][2] This document outlines the crystallographic data, experimental procedures for its synthesis and crystallization, and a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound (C₁₇H₁₃NO₂) reveals an asymmetric unit containing two independent molecules.[1][2] These molecules primarily differ in the rotational orientation of the phenyl group relative to the quinoline moiety.[1][2] In the crystal lattice, the molecules are organized in stacks parallel to the b-axis, stabilized by π–π stacking interactions between the heterocyclic rings.[1][3] The shortest inter-centroid distance recorded for these interactions is 3.5775 (8) Å.[1][3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₇H₁₃NO₂ |

| CCDC Reference | 1505747 |

| Temperature (K) | Not Specified |

| Wavelength (Å) | Not Specified |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| a (Å) | Not Specified |

| b (Å) | Not Specified |

| c (Å) | Not Specified |

| α (°) | Not Specified |

| β (°) | Not Specified |

| γ (°) | Not Specified |

| Volume (ų) | Not Specified |

| Z | Not Specified |

| Calculated Density (Mg/m³) | Not Specified |

| Absorption Coefficient (mm⁻¹) | Not Specified |

| F(000) | Not Specified |

| Crystal Size (mm³) | Not Specified |

| Theta range for data collection (°) | Not Specified |

| Index Ranges | Not Specified |

| Reflections Collected | Not Specified |

| Independent Reflections | Not Specified |

| Completeness to theta = Not Specified° (%) | Not Specified |

| Absorption Correction | Not Specified |

| Max. and min. transmission | Not Specified |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | Not Specified |

| Goodness-of-fit on F² | Not Specified |

| Final R indices [I>2sigma(I)] | Not Specified |

| R indices (all data) | Not Specified |

| Largest diff. peak and hole (e.Å⁻³) | 0.28 and -0.18 |

Note: Specific unit cell parameters and other refinement details were not available in the provided search results. For complete crystallographic data, refer to CCDC 1505747.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound was achieved through the esterification of 2-phenylquinoline-4-carboxylic acid.[1][2] The detailed experimental procedure is as follows:

-

A mixture of 2-phenylquinoline-4-carboxylic acid (0.03 mol), methanol (20 ml), and concentrated sulfuric acid (3 ml) was refluxed for 6 hours.[1][2]

-

The reaction mixture was then cooled to room temperature.[1][2]

-

A sodium carbonate solution was added to neutralize the mixture.[1][2]

-

The neutralized mixture was left to stand for 1 hour at room temperature, during which pale-yellow crystals precipitated.[1][2]

-

The precipitated crystals were washed with distilled water.[1][2]

-

The final product was obtained by recrystallization from an ethanol solution, yielding 50%. The melting point of the crystals was determined to be 332 K.[1][2]

Structure Determination

The crystal structure was solved and refined using a suite of crystallographic software. The programs used for each stage of the analysis are detailed below:

-

Data Collection: APEX3 (Bruker, 2016)[1]

-

Cell Refinement: SAINT (Bruker, 2016)[1]

-

Data Reduction: SAINT (Bruker, 2016)[1]

-

Structure Solution: SHELXT (Sheldrick, 2015a)[1]

-

Structure Refinement: SHELXL2014 (Sheldrick, 2015b)[1]

-

Molecular Graphics: DIAMOND (Brandenburg & Putz, 2012)[1]

-

Publication Material Preparation: SHELXTL (Sheldrick, 2008)[1]

The refinement of the structure was carried out against F² for all reflections.[1]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural determination of this compound.

References

"physical and chemical properties of Methyl 2-phenylquinoline-4-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-phenylquinoline-4-carboxylate, a derivative of the quinoline scaffold, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoline-based compounds.

Chemical and Physical Properties

This compound presents as a solid at room temperature with a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of approximately 263.29 g/mol . Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃NO₂ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Melting Point | 60-62 °C | |

| Appearance | Pale-yellow crystals | |

| Solubility | Limited solubility in water, higher solubility in organic solvents. The parent carboxylic acid is more soluble in basic aqueous solutions.[1] |

Table 1: Physical and Chemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the quinoline core via the Pfitzinger or Doebner reaction, followed by esterification.

Synthesis of 2-Phenylquinoline-4-carboxylic Acid

The precursor, 2-phenylquinoline-4-carboxylic acid, can be synthesized using established methods such as the Pfitzinger or Doebner reactions.

2.1.1. Pfitzinger Reaction

This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3]

-

Reactants: Isatin and acetophenone.

-

Reagents: Base (e.g., potassium hydroxide).

-

General Procedure: A mixture of isatin and acetophenone is heated in the presence of a base. The reaction mixture is then acidified to precipitate the carboxylic acid.[2][3]

2.1.2. Doebner Reaction

An alternative route involves the reaction of an aniline, an aldehyde, and pyruvic acid.[3][4]

-

Reactants: Aniline, benzaldehyde, and pyruvic acid.

-

General Procedure: These components are reacted together, often in a one-pot synthesis, to yield the desired 2-phenylquinoline-4-carboxylic acid.[3][4]

Esterification of 2-Phenylquinoline-4-carboxylic Acid

The final step is the esterification of the carboxylic acid to yield this compound.

-

Reactants: 2-Phenylquinoline-4-carboxylic acid and methanol.

-

Reagents: Concentrated sulfuric acid (catalyst).

-

Experimental Protocol:

-

A mixture of 2-phenylquinoline-4-carboxylic acid, methanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.

-

After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium carbonate solution).

-

The precipitated solid, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Workflow for the Synthesis of this compound

Caption: General synthetic routes to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, typically in the range of 7.0-8.5 ppm. A singlet corresponding to the methyl ester protons (-OCH₃) would be observed further upfield, likely around 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around 165-175 ppm), the aromatic carbons of the quinoline and phenyl rings (in the 120-150 ppm range), and the methyl carbon of the ester group (around 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the ester, typically appearing in the region of 1720-1740 cm⁻¹.

-

C-O Stretch: An absorption band for the ester C-O bond, usually found in the 1250-1300 cm⁻¹ range.

-

Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1450-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H).

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 263). Common fragmentation patterns for esters may be observed, such as the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Reactivity and Potential Applications

The chemical reactivity of this compound is influenced by the quinoline nucleus and the ester functional group.

-

Hydrolysis: The ester group can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.

-

Nucleophilic Substitution: The quinoline ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

-

Electrophilic Substitution: Electrophilic substitution reactions on the quinoline ring typically occur on the benzene ring portion.

The 2-phenylquinoline-4-carboxylic acid scaffold is a known pharmacophore with a range of biological activities, including potential as an anti-inflammatory, analgesic, and antimicrobial agent.[2][3] Derivatives of this core structure are actively being investigated in drug discovery, for instance, as histone deacetylase (HDAC) inhibitors for cancer therapy.[2]

Logical Relationship of Properties and Applications

Caption: Interrelation of core properties and potential applications.

Conclusion

This compound is a versatile compound with a rich chemical profile. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and spectroscopic characteristics. The understanding of these fundamental aspects is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation to fully elucidate its spectroscopic and reactivity profile is warranted and will undoubtedly open new avenues for its application.

References

The Biological Potential of Quinoline-4-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic promise of quinoline-4-carboxylate esters, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Among its many derivatives, quinoline-4-carboxylate esters have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a detailed overview of the synthesis, biological evaluation, and mechanisms of action of these esters, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of Quinoline-4-Carboxylate Esters

The synthesis of quinoline-4-carboxylate esters typically involves a two-step process: the formation of the quinoline-4-carboxylic acid core, followed by esterification.

Synthesis of Quinoline-4-Carboxylic Acid Precursors

Two classical named reactions are predominantly employed for the synthesis of the quinoline-4-carboxylic acid scaffold: the Doebner reaction and the Pfitzinger reaction.

-

Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1]

-

Pfitzinger Reaction: This method utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to produce substituted quinoline-4-carboxylic acids.[2]

Esterification of Quinoline-4-Carboxylic Acids

The final step in the synthesis is the esterification of the quinoline-4-carboxylic acid with an appropriate alcohol. The Fischer esterification is a common and effective method for this transformation.[3]

Biological Activities and Therapeutic Potential

Quinoline-4-carboxylate esters have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity

Several quinoline-4-carboxylate esters have exhibited potent activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Anticancer Activity

The anticancer potential of quinoline-4-carboxylate esters is a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[3][4] The proposed mechanisms for their anticancer effects include the inhibition of key signaling pathways involved in cell growth and survival, such as the STAT3 and Hedgehog-GLI pathways.[5][6]

Anti-inflammatory Activity

Certain quinoline-4-carboxylate esters have displayed promising anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of inflammatory mediators, such as nitric oxide (NO).[7]

Antimalarial Activity

Derivatives of quinoline have long been central to antimalarial therapy. Recent studies on quinoline-4-carboxamides, structurally similar to the esters, have identified the inhibition of translation elongation factor 2 (PfEF2) as a novel mechanism of action against Plasmodium falciparum.[8] This suggests a potential avenue of investigation for quinoline-4-carboxylate esters as well.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various quinoline-4-carboxylate esters and related quinoline derivatives.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| QQ1 | Staphylococcus aureus | >625 | [9] |

| QQ1 | Staphylococcus epidermidis | 1.22 | [9] |

| QQ2 | Staphylococcus aureus | >625 | [9] |

| QQ2 | Staphylococcus epidermidis | 1.22 | [9] |

| QQ3 | Enterococcus faecalis | 9.76 | [9] |

| QQ5 | Staphylococcus aureus | >625 | [9] |

| QQ6 | Enterococcus faecalis | 4.88 | [9] |

| Compound 9 | Staphylococcus aureus | 0.12 | [10] |

| Compound 9 | Escherichia coli | 0.12 | [10] |

| Compound 10 | Staphylococcus aureus | 0.24 | [10] |

| Compound 10 | Escherichia coli | 0.12 | [10] |

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% growth reduction) | [4] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | K-562 (Bone Marrow) | - (51.1% apoptosis) | [4] |

| Quinoline-oxadiazole derivative 8e | MCF-7 (Breast) | 0.179 (µg/mL) | [3] |

| Quinoline-oxadiazole derivative 15a | MCF-7 (Breast) | 0.164 (µg/mL) | [3] |

| Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 (Lung) | 2.38 | [4] |

| Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | HT29 (Colon) | 4.52 | [4] |

| Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | T24 (Bladder) | 9.86 | [4] |

Table 3: Anti-inflammatory Activity of Quinoline Derivatives

| Compound | Assay | Cell Line/Method | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable | [11] |

| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable | [11] |

| Quinolinone–triazole hybrid 5a | Lipoxygenase (LOX) inhibition | 10.0 | [12] | |

| Alkyne precursor 4c | Lipoxygenase (LOX) inhibition | 22.5 | [12] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinoline-4-carboxylate esters are provided below.

Synthesis Protocols

Protocol 1: General Procedure for the Doebner Reaction [13]

-

To a solution of the substituted aniline (1.0 equiv) and aldehyde (1.1 equiv) in ethanol, add pyruvic acid (1.0 equiv).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinoline-4-carboxylic acid.

Protocol 2: General Procedure for the Pfitzinger Reaction [14]

-

Dissolve isatin (1.0 equiv) and a carbonyl compound (1.0 equiv) in ethanol.

-

Add an aqueous solution of potassium hydroxide (3.0 equiv).

-

Reflux the reaction mixture for 12-24 hours.

-

After cooling, pour the reaction mixture into water and acidify with acetic acid.

-

The precipitate formed is collected by filtration, washed with water, and dried.

-

Purify the product by recrystallization from an appropriate solvent.

Protocol 3: General Procedure for Fischer Esterification [3]

-

Suspend the quinoline-4-carboxylic acid (1.0 equiv) in the desired alcohol (which also acts as the solvent).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Biological Assay Protocols

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [8][13][15]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: MTT Assay for Anticancer Activity [16][17][18][19][20]

-

Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 6: Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity [7][21]

-

Prepare a solution of sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS).

-

Mix the test compound at various concentrations with the sodium nitroprusside solution.

-

Incubate the mixture at room temperature for 150 minutes.

-

After incubation, add Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the mixture.

-

Measure the absorbance at 546 nm.

-

Calculate the percentage of NO scavenging activity.

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline-4-carboxylate esters are often mediated through their interaction with specific cellular signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in cell proliferation, survival, and differentiation.[14] Constitutive activation of the STAT3 pathway is implicated in various cancers.[2] Quinoline derivatives have been identified as inhibitors of this pathway.[5]

Caption: STAT3 signaling pathway and its inhibition by quinoline-4-carboxylate esters.

Hedgehog-GLI Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development and is aberrantly activated in several types of cancer. The GLI family of transcription factors are the final effectors of this pathway.[6][22][23]

Caption: Hedgehog-GLI signaling pathway and potential inhibition by quinoline derivatives.

Conclusion

Quinoline-4-carboxylate esters represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility, coupled with a broad range of biological activities, makes them a focal point of ongoing research in medicinal chemistry. This technical guide has provided a comprehensive overview of their synthesis, biological potential, and mechanisms of action, offering a valuable resource to guide future drug discovery and development efforts in this exciting area. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic promise of quinoline-4-carboxylate esters into clinically effective drugs.

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. researchgate.net [researchgate.net]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT (Assay protocol [protocols.io]

- 20. atcc.org [atcc.org]

- 21. dovepress.com [dovepress.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Initial Biological Screening of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of Methyl 2-phenylquinoline-4-carboxylate and its closely related analogs. While specific biological data for the methyl ester is limited in publicly available literature, this document consolidates the known synthesis, and the antimicrobial, anticancer, and anti-inflammatory activities of the parent compound, 2-phenylquinoline-4-carboxylic acid (cinchophen), and its derivatives. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, the 2-phenylquinoline-4-carboxylic acid framework has attracted significant interest due to its demonstrated antimicrobial, antifungal, analgesic, and antirheumatic properties.[3] this compound, as the methyl ester derivative of this core structure, represents a logical candidate for further biological evaluation. This guide aims to provide a foundational understanding of the biological potential of this compound by summarizing existing data on its synthesis and the bioactivity of its parent acid and related analogs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-phenylquinoline-4-carboxylic acid. A common method involves refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[3]

Synthesis Workflow

Synthesis workflow for this compound.

Biological Activities

While specific quantitative data for this compound is scarce, the biological activities of its parent compound and other derivatives have been reported.

Antimicrobial and Antifungal Activity

2-Phenylquinoline-4-carboxylic acid (cinchophen) has been recognized as a potent antimicrobial and antifungal agent.[3] Various derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Note: The following table presents data for derivatives of 2-phenylquinoline-4-carboxylic acid, as specific MIC values for the methyl ester were not found in the reviewed literature.

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 5a4 | Staphylococcus aureus | 64 | [1] |

| Derivative 5a7 | Escherichia coli | 128 | [1] |

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potential anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[4] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[4] One area of investigation has been their role as histone deacetylase (HDAC) inhibitors.[4][5]

Note: The following table presents IC50 values for a derivative of 2-phenylquinoline-4-carboxylic acid (Molecule D28), as specific data for the methyl ester was not available.[4]

| Cell Line | IC50 (µM) |

| K562 (Leukemia) | 1.02 |

| U266 (Myeloma) | 1.08 |

| U937 (Lymphoma) | 1.11 |

| MCF-7 (Breast Cancer) | 5.66 |

| FaDu (Pharyngeal Cancer) | 3.22 |

| MDA-MB-231 (Breast Cancer) | 4.15 |

| MDA-MB-468 (Breast Cancer) | 2.89 |

| A549 (Lung Cancer) | 2.83 |

| A2780 (Ovarian Cancer) | 3.86 |

| HepG2 (Liver Cancer) | 2.16 |

Anti-inflammatory Activity

The 2-phenylquinoline scaffold is also associated with anti-inflammatory properties.[6] Some derivatives have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors.[7][8]

Note: Quantitative anti-inflammatory data for this compound was not found. However, a related derivative has shown significant COX-2 inhibitory activity.[8]

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid | 0.07 | 687.1 | [9] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Dilution Method for MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth dilution method.

Workflow for MIC determination by broth dilution.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

Workflow for the carrageenan-induced paw edema assay.

-

Animal Grouping and Dosing: Divide animals (e.g., Wistar rats) into groups and administer the test compound (this compound), a vehicle control, and a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.[6]

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, studies on related derivatives suggest potential mechanisms of action, particularly in the context of cancer.

Induction of Apoptosis

Some 2-phenylquinoline derivatives have been shown to induce apoptosis in cancer cells.[4] This process can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases.

Simplified intrinsic apoptosis pathway potentially modulated by 2-phenylquinoline derivatives.

Inhibition of COX-2

The anti-inflammatory effects of some 2-phenylquinoline derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[7][8]

Inhibition of the COX-2 pathway by 2-phenylquinoline derivatives.

Conclusion and Future Directions

While this compound remains a compound of interest, this technical guide highlights the significant gap in publicly available biological data for this specific molecule. The promising antimicrobial, anticancer, and anti-inflammatory activities of its parent acid and other derivatives strongly warrant a focused investigation into the biological profile of the methyl ester. Future research should prioritize the systematic screening of this compound using the standardized protocols outlined in this guide to generate quantitative data on its efficacy and to elucidate its specific mechanisms of action and modulated signaling pathways. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Reactivity of the Quinoline Nucleus in Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of Methyl 2-phenylquinoline-4-carboxylate, a prominent derivative of cinchophen. The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is paramount for the development of novel therapeutics. This document details the primary reaction pathways, provides experimental protocols for key transformations, and summarizes quantitative data on the synthesis and biological activity of its derivatives.

Introduction to the 2-Phenylquinoline-4-carboxylate Scaffold

The 2-phenylquinoline-4-carboxylic acid framework, historically known as cinchophen, is a cornerstone in heterocyclic chemistry. Its derivatives have garnered significant attention due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] this compound serves as a versatile precursor, offering multiple sites for chemical modification. The reactivity of this molecule can be broadly categorized into three areas: transformations of the C4-ester group, reactions involving the nitrogen atom, and substitutions on the aromatic quinoline nucleus.

Synthesis of the Core Scaffold

The synthesis of the 2-phenylquinoline-4-carboxylic acid core is typically achieved through well-established named reactions, primarily the Pfitzinger and Doebner reactions.

-

Pfitzinger Reaction : This method involves the condensation of isatin with an α-methyl ketone (in this case, acetophenone) in the presence of a strong base like potassium hydroxide. The base opens the isatin ring, which then condenses with the ketone, followed by cyclization and aromatization to yield the quinoline-4-carboxylic acid.[2]

-

Doebner Reaction : This is a three-component reaction involving an aniline, an aldehyde (benzaldehyde), and pyruvic acid. This pathway directly constructs the substituted quinoline ring system.[3][4]

Quantitative Data: Synthesis

The following table summarizes typical yields for the synthesis of the parent acid and its methyl ester.

| Reaction Step | Reactants | Conditions | Product | Yield (%) | Reference |

| Pfitzinger Reaction | Isatin, Acetophenone | 33% KOH, Ethanol, 85°C, 8h | 2-Phenylquinoline-4-carboxylic acid | 35% | [2] |

| Esterification | 2-Phenylquinoline-4-carboxylic acid, Methanol | Conc. H₂SO₄, Reflux, 6h | This compound | 50% | [5] |

Exploring the Reactivity

The reactivity of the this compound scaffold can be exploited to generate a diverse library of compounds. The primary points of reactivity are the C4-ester, the quinoline nitrogen, and the aromatic rings.

References

- 1. uop.edu.pk [uop.edu.pk]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

Understanding the Structure-Activity Relationship of 2-Phenylquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold is a privileged heterocyclic motif that serves as the foundation for a diverse array of biologically active compounds.[1] Its unique structural features have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-phenylquinoline derivatives, with a particular focus on their anticancer and antiviral activities. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of 2-Phenylquinoline Derivatives

Recent research has underscored the significant potential of 2-phenylquinoline derivatives as potent anticancer agents, demonstrating notable antiproliferative activity against a variety of cancer cell lines.[1] The mechanism of action for many of these compounds involves targeting fundamental cellular processes, including the stabilization of G-quadruplex DNA structures, inhibition of key signaling kinases, and the induction of apoptosis.

Targeting G-Quadruplexes

G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures are particularly prevalent in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development.[1] Several 2-phenylquinoline derivatives have been shown to bind to and stabilize G-quadruplexes, thereby interfering with cancer cell proliferation.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 2-Phenylquinoline derivatives have been investigated as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1), which are key players in tumor angiogenesis and cell survival, respectively.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. A number of 2-phenylquinoline derivatives have been found to induce apoptosis in cancer cells through both p53-dependent and p53-independent pathways.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 2-phenylquinoline derivatives against different human cancer cell lines.

Table 1: Anticancer Activity of C-6 Substituted 2-Phenylquinoline Derivatives

| Compound ID | Substitution at C-6 | Cancer Cell Line | IC50 (µM) | Reference |

| 4 | H | HeLa | >100 | [2] |

| 5 | F | HeLa | 85.12 | [2] |

| 6 | Cl | HeLa | 55.23 | [2] |

| 7 | Br | HeLa | 60.14 | [2] |

| 8 | I | HeLa | 75.33 | [2] |

| 9 | OMe | HeLa | >100 | [2] |

| 10 | NO2 | HeLa | 45.21 | [2] |

| 4 | H | PC3 | >100 | [2] |

| 5 | F | PC3 | 70.15 | [2] |

| 6 | Cl | PC3 | 65.42 | [2] |

| 7 | Br | PC3 | 58.31 | [2] |

| 8 | I | PC3 | 68.45 | [2] |

| 9 | OMe | PC3 | >100 | [2] |

| 10 | NO2 | PC3 | 50.11 | [2] |

Table 2: Anticancer Activity of 2-(3,4-methylenedioxyphenyl)quinoline Derivatives

| Compound ID | Substitution at C-6 | Cancer Cell Line | IC50 (µM) | Reference |

| 11 | H | HeLa | 34.34 | [2] |

| 12 | F | HeLa | 31.37 | [2] |

| 13 | Cl | HeLa | 8.3 | [2] |

| 14 | Br | HeLa | 15.2 | [2] |

| 15 | I | HeLa | 25.4 | [2] |

| 16 | OMe | HeLa | 40.1 | [2] |

| 11 | H | PC3 | 40.21 | [2] |

| 12 | F | PC3 | 35.14 | [2] |

| 13 | Cl | PC3 | 10.5 | [2] |

| 14 | Br | PC3 | 20.3 | [2] |

| 15 | I | PC3 | 30.1 | [2] |

| 16 | OMe | PC3 | 55.2 | [2] |

Antiviral Activity of 2-Phenylquinoline Derivatives

Beyond their anticancer properties, 2-phenylquinoline derivatives have also demonstrated promising antiviral activity, particularly against coronaviruses.

Broad-Spectrum Anti-Coronavirus Activity

Several 2-phenylquinoline analogues have been identified as inhibitors of SARS-CoV-2 replication.[3][4][5][6] Notably, many of these compounds also exhibit potent activity against other human coronaviruses, such as HCoV-229E and HCoV-OC43, suggesting their potential as broad-spectrum antiviral agents.[3][4]

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity (EC50 values) and cytotoxicity (CC50 values) of selected 2-phenylquinoline derivatives against human coronaviruses.

Table 3: Antiviral Activity of 2-Phenylquinoline Derivatives against Human Coronaviruses

| Compound ID | HCoV-229E EC50 (µM) | HCoV-OC43 EC50 (µM) | HEL 299 CC50 (µM) | Selectivity Index (SI) HCoV-229E | Selectivity Index (SI) HCoV-OC43 | Reference |

| 1f | 9.4 ± 1.3 | 7.7 ± 0.9 | >100 | >10.6 | >13.0 | [4] |

| 5a | 0.9 ± 0.1 | 1.1 ± 0.2 | 25 ± 3 | 28 | 23 | [4] |

| 5i | 0.4 ± 0.1 | 0.6 ± 0.1 | 15 ± 2 | 38 | 25 | [4] |

| 6f | 2.1 ± 0.3 | 2.5 ± 0.4 | >100 | >47.6 | >40.0 | [4] |

| 6g | 1.5 ± 0.2 | 1.8 ± 0.3 | >100 | >66.7 | >55.6 | [4] |

| 7a | 0.7 ± 0.1 | 0.9 ± 0.2 | 20 ± 2 | 29 | 22 | [4] |

| 7j | 0.5 ± 0.1 | 0.7 ± 0.1 | 18 ± 2 | 36 | 26 | [4] |

| 7k | 1.2 ± 0.2 | 1.5 ± 0.3 | 30 ± 4 | 25 | 20 | [4] |

| 8a | 1.8 ± 0.3 | 2.1 ± 0.4 | >100 | >55.6 | >47.6 | [4] |

| 8k | 0.2 ± 0.0 | 0.4 ± 0.1 | 8 ± 1 | 40 | 20 | [4] |

| 9a | 3.5 ± 0.5 | 4.1 ± 0.6 | >100 | >28.6 | >24.4 | [4] |

| 9j | 8.9 ± 1.2 | >10 | >100 | >11.2 | - | [4] |

| CQ | 1.3 ± 0.2 | 1.5 ± 0.3 | >100 | >76.9 | >66.7 | [4] |

| GS-441524 | 0.9 ± 0.1 | 1.1 ± 0.2 | >100 | >111.1 | >90.9 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-phenylquinoline derivatives and key biological assays used to evaluate their activity.

General Synthesis of 2-Phenylquinoline Derivatives (Doebner Reaction)

A common method for synthesizing the 2-phenylquinoline scaffold is the Doebner reaction.

Protocol:

-

Dissolve aniline, 2-nitrobenzaldehyde, and pyruvic acid in ethanol.

-

Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

The crude product can be further purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

G-Quadruplex Binding Assessment (FRET Melting Assay)

Fluorescence Resonance Energy Transfer (FRET) melting assays are used to evaluate the ability of compounds to bind to and stabilize G-quadruplex structures.

Protocol:

-

Oligonucleotide Preparation: A dual-labeled G-quadruplex-forming oligonucleotide (e.g., with FAM as the donor and TAMRA as the acceptor) is diluted in a suitable buffer (e.g., 10 mM Sodium Cacodylate, 100 mM LiCl, with or without 10 mM KCl).

-

Assay Setup: In a 96-well PCR plate, add the G-quadruplex DNA with and without the test compounds at various concentrations.

-

FRET Melting: Record the fluorescence of the donor fluorophore while increasing the temperature from 20°C to 95°C in a real-time thermocycler.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔTm) in the presence of the compound indicates its binding and stabilizing effect.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by 2-phenylquinoline derivatives and a general workflow for their evaluation.

Signaling Pathway Diagrams

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Caption: PIM-1 kinase signaling pathway in cell survival.

Caption: p53-independent apoptosis pathway.

Experimental Workflow Diagram

Caption: General workflow for SAR studies.

Logical Relationship Diagram for SAR

Caption: Simplified SAR logic for anticancer activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-phenylquinoline-4-carboxylate via the Doebner Reaction

Introduction

The Doebner reaction is a classic organic transformation that provides an efficient route to quinoline-4-carboxylic acids.[1][2][3] This three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2][3] The resulting quinoline core is a prominent scaffold in numerous pharmaceutical agents, exhibiting a range of biological activities including antimalarial, antibacterial, and antitumor properties.[2] This makes the Doebner reaction a highly relevant process in the fields of medicinal chemistry and drug development. This application note provides a detailed protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid using the Doebner reaction, followed by its esterification to yield Methyl 2-phenylquinoline-4-carboxylate.

The general mechanism of the Doebner reaction is believed to initiate with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[2] Concurrently, pyruvic acid tautomerizes to its enol form, which then undergoes a Michael-type addition to the imine. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation to furnish the aromatic quinoline product.[2] Various Brønsted and Lewis acids can be employed as catalysts to facilitate this reaction.[4]

Experimental Protocols

This section outlines a two-step procedure for the synthesis of this compound. The first step is the Doebner reaction to produce 2-phenylquinoline-4-carboxylic acid, and the second step is the esterification of the carboxylic acid.

Part 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction

This protocol is based on a catalyzed Doebner reaction to yield the intermediate carboxylic acid.

Materials and Reagents:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol

-

Iron(III) trifluoromethanesulfonate (or Trifluoroacetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Ice water

-

Aqueous Potassium Carbonate (K₂CO₃) solution

Procedure:

-

To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[5]

-

Add the catalyst, for instance, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[5] Alternatively, a catalytic amount of trifluoroacetic acid (0.1 mL) can be used.[5]

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to 80°C and maintain it at reflux for 3 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude product should precipitate from the solution.

-

Pour the reaction mixture slowly into ice water (60 mL) with vigorous stirring to facilitate complete precipitation.[5]

-

Collect the solid product by filtration.

-

For purification, dissolve the filtered solid in an aqueous K₂CO₃ solution. Filter the solution to remove any non-acidic impurities.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified 2-phenylquinoline-4-carboxylic acid.

-

Collect the purified product by filtration, wash with water, and dry thoroughly.

Part 2: Synthesis of this compound via Fischer Esterification

This protocol describes the esterification of the previously synthesized 2-phenylquinoline-4-carboxylic acid.

Materials and Reagents:

-

2-Phenylquinoline-4-carboxylic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Sodium carbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Distilled water

Procedure:

-

In a round-bottom flask, suspend 2-phenylquinoline-4-carboxylic acid (0.03 mol) in methanol (20 ml).[6]

-

Carefully add concentrated sulfuric acid (3 ml) as a catalyst.[6]

-

Heat the mixture to reflux and maintain for 6 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Neutralize the mixture by the careful addition of a sodium carbonate solution.[6]

-

Allow the mixture to stand for 1 hour at room temperature, during which pale-yellow crystals of the product will precipitate.[6]

-

Collect the crystals by filtration and wash them with distilled water.[6]

-

Recrystallize the product from ethanol to afford pure this compound.[6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactants | Product | Catalyst | Solvent | Reaction Time | Temperature | Yield | Melting Point |

| 1 | Aniline, Benzaldehyde, Pyruvic Acid | 2-Phenylquinoline-4-carboxylic acid | Iron(III) trifluoromethanesulfonate / Trifluoroacetic acid | Ethanol | 3 h | 80°C (Reflux) | Not specified | Not applicable |

| 2 | 2-Phenylquinoline-4-carboxylic acid, Methanol | This compound | Conc. H₂SO₄ | Methanol | 6 h | Reflux | 50% | 332 K |

Note: The yield for the first step (Doebner reaction) can vary depending on the specific catalyst and reaction conditions used. The literature suggests that optimized Doebner reactions can achieve high yields, sometimes exceeding 80%.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Caption: Workflow for the esterification to this compound.

References

- 1. iipseries.org [iipseries.org]

- 2. benchchem.com [benchchem.com]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pfitzinger Synthesis of 2-Phenylquinoline-4-Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.